

Spectroscopic Characterization of 6-(Aminomethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Aminomethyl)pyridin-2-amine

Cat. No.: B064707

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectral data for **6-(aminomethyl)pyridin-2-amine**, a significant building block in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related structural analogs to provide a robust and predictive characterization. This approach, grounded in fundamental principles of spectroscopy, offers researchers a reliable framework for the identification and quality control of **6-(aminomethyl)pyridin-2-amine**.

Molecular Structure and Spectroscopic Overview

6-(Aminomethyl)pyridin-2-amine possesses a pyridine ring substituted with a primary amine at the 2-position and an aminomethyl group at the 6-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of 6-(Aminomethyl)pyridin-2-amine

Caption: Chemical structure of **6-(Aminomethyl)pyridin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The following sections predict the ^1H and ^{13}C NMR spectra of **6-(aminomethyl)pyridin-2-amine** based on

the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the protons of the two amine groups.

Table 1: Predicted ¹H NMR Chemical Shifts for **6-(Aminomethyl)pyridin-2-amine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Pyridine H-4	~7.3-7.5	Triplet (t)	1H
Pyridine H-3	~6.3-6.5	Doublet (d)	1H
Pyridine H-5	~6.2-6.4	Doublet (d)	1H
-CH ₂ - (aminomethyl)	~3.8-4.0	Singlet (s)	2H
-NH ₂ (2-amino)	~4.5-5.5 (broad)	Singlet (s)	2H
-NH ₂ (aminomethyl)	~1.5-2.5 (broad)	Singlet (s)	2H

Interpretation:

- **Aromatic Protons:** The pyridine ring protons are expected to appear in the aromatic region. The H-4 proton, situated between two carbon atoms, will likely resonate as a triplet due to coupling with H-3 and H-5. The H-3 and H-5 protons will appear as doublets. These predictions are based on data for similar substituted pyridines.[1][2]
- **Aminomethyl Protons:** The methylene (-CH₂) protons of the aminomethyl group are expected to appear as a singlet, as adjacent coupling is absent. Their chemical shift is influenced by the adjacent nitrogen atom.
- **Amine Protons:** The protons of both primary amine groups will likely appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary with

solvent and concentration.[3] The addition of D₂O would cause these signals to disappear, confirming their assignment.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-(Aminomethyl)pyridin-2-amine**

Carbon	Predicted Chemical Shift (δ , ppm)
C2 (Pyridine)	~158-162
C6 (Pyridine)	~155-159
C4 (Pyridine)	~137-140
C3 (Pyridine)	~105-108
C5 (Pyridine)	~103-106
-CH ₂ - (aminomethyl)	~45-50

Interpretation:

The chemical shifts of the pyridine ring carbons are highly dependent on the electronic effects of the substituents. The C2 and C6 carbons, directly attached to nitrogen atoms, are expected to be the most deshielded.[5][6] The aminomethyl carbon will appear in the aliphatic region, with its shift influenced by the attached nitrogen.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **6-(Aminomethyl)pyridin-2-amine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
N-H (Primary Amine)	3450 - 3300	Medium	Asymmetric & Symmetric Stretching
C-H (Aromatic)	3100 - 3000	Medium	Stretching
C-H (Aliphatic)	2960 - 2850	Medium	Stretching
N-H (Amine)	1650 - 1580	Strong	Bending (Scissoring)
C=C, C=N (Pyridine Ring)	1600 - 1450	Medium-Strong	Ring Stretching
C-N	1335 - 1250	Medium	Stretching

Interpretation:

- N-H Stretching: The presence of two primary amine groups will result in characteristic N-H stretching vibrations in the 3450-3300 cm⁻¹ region. Typically, primary amines show two bands corresponding to asymmetric and symmetric stretching.[3][7][8]
- N-H Bending: A strong absorption band between 1650-1580 cm⁻¹ is expected due to the N-H scissoring vibration of the primary amines.[7]
- Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
- C-N Stretching: The stretching vibration of the C-N bonds is anticipated in the 1335-1250 cm⁻¹ range for aromatic amines.[7]

Experimental Protocol: FTIR Data Acquisition (ATR)

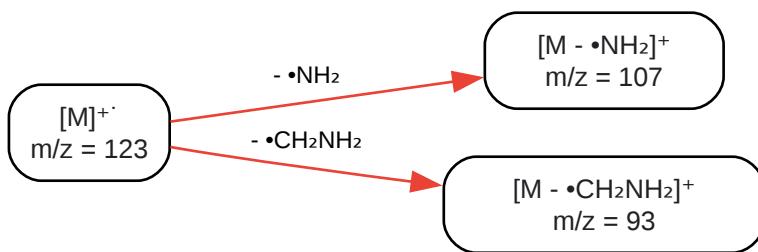
- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Background Scan: Acquire a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of the solid sample onto the ATR crystal.

- Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for **6-(Aminomethyl)pyridin-2-amine**


Ion	Predicted m/z	Interpretation
$[M]^+$	123.08	Molecular Ion
$[M+H]^+$	124.09	Protonated Molecular Ion (in ESI)
$[M-NH_2]^+$	107.07	Loss of the 2-amino group
$[M-CH_2NH_2]^+$	93.06	Loss of the aminomethyl group

Interpretation:

The molecular ion peak ($[M]^+$) is expected at an m/z of approximately 123.08, corresponding to the molecular weight of **6-(aminomethyl)pyridin-2-amine**.^[9] In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion ($[M+H]^+$) at m/z 124.09 would be prominent.

A characteristic fragmentation pathway in molecules with aminomethyl groups is the cleavage of the C-C bond adjacent to the ring, leading to the loss of the aminomethyl radical.^[4] Another likely fragmentation is the loss of the amino group from the pyridine ring.

Fragmentation Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **6-(aminomethyl)pyridin-2-amine**.

Conclusion

This technical guide provides a detailed spectroscopic characterization of **6-(aminomethyl)pyridin-2-amine** based on predictive analysis from structurally related compounds. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for researchers in the fields of drug development and materials science. The outlined experimental protocols provide a standardized approach for the acquisition of high-quality spectral data, ensuring the reliable identification and characterization of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
- 2. 4-Pyridinemethaneamine (3731-53-1) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR [m.chemicalbook.com]
- 6. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]
- 9. PubChemLite - 6-(aminomethyl)pyridin-2-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 6-(Aminomethyl)pyridin-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064707#spectral-data-of-6-aminomethyl-pyridin-2-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com